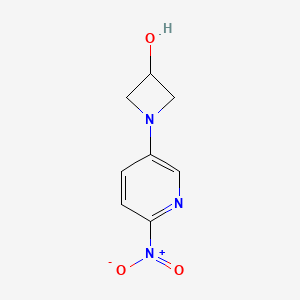

1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol

Description

1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol is a heterocyclic organic compound featuring a pyridine ring substituted with a nitro group at the 6-position and an azetidin-3-ol moiety at the 3-position. Its synthesis involves nucleophilic substitution between 5-bromo-2-nitropyridine and azetidin-3-ol hydrochloride in dimethyl sulfoxide (DMSO) under heating, yielding 29% product .

Properties

Molecular Formula |

C8H9N3O3 |

|---|---|

Molecular Weight |

195.18 g/mol |

IUPAC Name |

1-(6-nitropyridin-3-yl)azetidin-3-ol |

InChI |

InChI=1S/C8H9N3O3/c12-7-4-10(5-7)6-1-2-8(9-3-6)11(13)14/h1-3,7,12H,4-5H2 |

InChI Key |

DMCQIHOQXHPIGF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=CN=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol typically involves the reaction of 6-nitropyridine with azetidin-3-ol under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the nitro group to an amine group.

Scientific Research Applications

1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azetidin-3-ol moiety may also contribute to its activity by interacting with enzymes or receptors in the body .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Variations: The target compound and dimethyl-[1-(6-nitro-pyridin-3-yl)-piperidin-4-yl]amine share a pyridine core, while the chloro derivatives ( and ) feature pyrimidine and pyridazine cores, respectively.

Substituent Effects :

- The nitro group in the target compound is a strong electron-withdrawing group, likely reducing solubility compared to chloro-substituted analogs. The cyclopropyl group in the pyrimidine derivative () may enhance lipophilicity and steric bulk .

Synthetic Efficiency :

- The target compound’s synthesis yield (29%) is lower than that of the piperidine analog (80%, ), possibly due to the smaller azetidine ring’s reduced stability or reactivity under reaction conditions .

Ring Size and Flexibility :

- Replacing azetidine (4-membered) with piperidine (6-membered) in dimethyl-[1-(6-nitro-pyridin-3-yl)-piperidin-4-yl]amine increases conformational flexibility, which could enhance binding to biological targets .

Physicochemical and Functional Implications

- Electron-Withdrawing vs. Electron-Deficient Groups : The nitro group in the target compound may render it more reactive in reduction or nucleophilic substitution reactions compared to chloro-substituted analogs .

- Solubility and Bioavailability : Azetidine’s hydroxyl group improves hydrophilicity, but the nitro group’s electron-withdrawing nature may counteract this effect. Chloro-substituted analogs (e.g., and ) might exhibit better membrane permeability due to moderate lipophilicity .

Pharmacological Potential

Piperidine analogs () with higher synthetic yields and flexibility could be prioritized in early-stage drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.